molecular formula C9H16O3 B1450496 2-Methyl-2-(oxan-2-yl)propanoic acid CAS No. 1447943-52-3

2-Methyl-2-(oxan-2-yl)propanoic acid

Cat. No.: B1450496
CAS No.: 1447943-52-3
M. Wt: 172.22 g/mol
InChI Key: QWPDACDUJRITCX-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxan-2-yl)propanoic acid (CAS 1447943-52-3) is a high-purity carboxylic acid derivative designed for research and development applications. This compound features a tetrahydropyran (oxan) ring connected to a tertiary carboxylic acid, making it a valuable and versatile building block in organic synthesis and medicinal chemistry . The molecular formula is C9H16O3 with a molecular weight of 172.22 g/mol . Its structure, confirmed by identifiers like InChIKey QWPDACDUJRITCX-UHFFFAOYSA-N and the SMILES string CC(C)(C1CCCCO1)C(=O)O, is of particular interest for creating novel molecular architectures . Researchers utilize this compound as a key intermediate in synthesizing more complex molecules, where the sterically hindered carboxylic acid group can be leveraged for further functionalization, such as amide coupling reactions . The oxan ring can also serve as a key structural element or be explored for its influence on the physicochemical properties of the target compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-methyl-2-(oxan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2,8(10)11)7-5-3-4-6-12-7/h7H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPDACDUJRITCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection and Functionalization of Oxan Rings

  • The oxan (tetrahydropyran) ring is typically introduced or preserved via selective protection strategies to avoid ring opening during acidic or basic steps.
  • Boc-protection (tert-butoxycarbonyl) of amine groups adjacent to oxan rings is a common strategy to stabilize intermediates, as seen in related compounds like 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-4-yl)acetic acid.

Coupling of Oxan Moiety with Carboxylic Acid Backbone

  • Carbodiimide-mediated coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (1-hydroxybenzotriazole) are preferred for coupling oxan-substituted intermediates with carboxylic acids, yielding high purity and good yields (up to 78% yield, 95% purity).
  • Alternative coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) give moderate yields (65%) and slightly lower purity (90%).

Hydrolysis and Esterification Steps

  • Hydrolysis of esters to carboxylic acids is typically conducted under mild basic conditions (e.g., NaOH in ethanol/water mixtures) at ambient temperatures to avoid oxan ring cleavage.
  • Ester intermediates are often prepared by Michael-type additions or nucleophilic substitution reactions involving acrylic acid derivatives and oxan-containing nucleophiles.

Representative Experimental Procedure (Inferred from Related Compounds)

Step Reagents/Conditions Description Yield (%) Notes
1. Boc Protection Di-tert-butyl dicarbonate, NaHCO₃, aqueous base Protect amine adjacent to oxan ring ~85% Stabilizes intermediate for coupling
2. Coupling EDC/HOBt, DMF solvent Couple oxan-substituted amine with carboxylic acid moiety 75-80% High purity products obtained
3. Deprotection Trifluoroacetic acid (TFA) in DCM Remove Boc protecting group >90% Final acid isolated by recrystallization
4. Hydrolysis NaOH in ethanol/water, 25°C Convert esters to acids without ring opening >90% Mild conditions preserve oxan ring

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the oxan ring protons (δ 3.5–4.0 ppm) and tertiary carbon substitution. Carbonyl carbons resonate near δ 165–175 ppm.
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight consistent with C13H22O_4 (expected ~230 g/mol for this compound analogues).
  • Infrared Spectroscopy (IR): Characteristic carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm acid functionality.

Research Findings and Comparative Data

Coupling Agent Solvent Yield (%) Purity (%) Advantages
EDC/HOBt DMF 78 95 Mild conditions, high purity
DCC/DMAP THF 65 90 Moderate yield, possible urea byproducts
  • Mild basic hydrolysis of esters to acids proceeds with yields >90% without oxan ring degradation.
  • Boc-protection is essential to prevent side reactions during coupling and hydrolysis steps.

Notes on Optimization and Stability

  • Stability of the oxan ring under acidic and basic conditions requires careful control of pH and temperature during synthesis.
  • Enantiomeric purity can be optimized using chiral catalysts during coupling steps, though specific data for this compound are limited.
  • Computational studies (DFT) suggest the electrophilic carbonyl carbon is the reactive center in nucleophilic acyl substitution, consistent with carbodiimide coupling mechanisms.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxan-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Overview

2-Methyl-2-(oxan-2-yl)propanoic acid is a chemical compound with significant applications in various scientific fields, particularly in organic synthesis, biological research, and industrial processes. Its unique structure, characterized by the presence of both a tetrahydropyran ring and a methyl group, contributes to its versatility and reactivity.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is particularly useful in the synthesis of complex molecules and natural products due to its ability to undergo various chemical reactions:

  • Oxidation : Can be oxidized to form ketones or aldehydes.
  • Reduction : The carboxylic acid group can be reduced to an alcohol.
  • Substitution Reactions : The tetrahydropyran ring allows for nucleophilic substitutions, enabling the introduction of different substituents.

Biological Research

In biological contexts, this compound can be employed in studies involving:

  • Enzyme-Catalyzed Reactions : It acts as a substrate for various enzymes, facilitating investigations into metabolic pathways.
  • Metabolic Studies : Its metabolites can be analyzed to understand their roles in cellular processes.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Notable applications include:

  • Polymers and Resins : Its unique properties make it suitable for producing advanced materials used in various industrial applications.

Case Study 1: Enzyme Interaction Studies

A study highlighted the use of this compound as a substrate in enzyme kinetics experiments. The compound's interaction with specific enzymes was analyzed, revealing its potential role in metabolic pathways involving similar compounds.

Case Study 2: Synthesis of Natural Products

Research demonstrated the successful incorporation of this compound in the synthesis of bioactive natural products. The compound's unique structure allowed for the formation of complex molecules that exhibited significant biological activity.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Key Properties :

  • Acidity : The carboxylic acid group confers acidity, with a pKa expected to align with typical aliphatic carboxylic acids (~4-5).
  • Hazards : Classified under GHS with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding inhalation and contact with skin/eyes .

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and hazard differences between 2-methyl-2-(oxan-2-yl)propanoic acid and analogous compounds.

Table 1: Comparative Data of Structurally Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents GHS Hazards
This compound 1447943-52-3 C₉H₁₆O₃ 172.22 Oxane ring, carboxylic acid H302, H315, H319, H335
2-(2-Methoxyphenyl)-2-methylpropanoic acid 468064-83-7 C₁₁H₁₄O₃ 194.23 Methoxyphenyl, carboxylic acid Not classified
tert-Butyl 2-methyl-2-(4-methylphenyl)propanoic acid N/A C₁₄H₁₈O₃ ~234.29 tert-Butyl ester, methylphenyl N/A (β-keto ester derivative)
2-Methyl-2-(2-nitrophenyl)propanoic acid 126802-52-6 C₁₀H₁₁NO₄ 209.20 Nitrophenyl, carboxylic acid Likely H302, H318 (nitro group)
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid 1017539-95-5 C₉H₁₆O₅S 236.00 Oxane-sulfonyl, carboxylic acid N/A (higher reactivity expected)
2-Methyl-2-(naphthalen-2-yl)propanoic acid 13365-41-8 C₁₄H₁₄O₂ 214.26 Naphthyl, carboxylic acid N/A (hydrophobic interactions)

Structural and Functional Differences

Substituent Effects on Acidity: The oxane ring in the target compound donates electron density via its oxygen atom, slightly reducing acidity compared to nitro-substituted analogs (e.g., 2-methyl-2-(2-nitrophenyl)propanoic acid), where the electron-withdrawing nitro group increases acidity . Methoxyphenyl derivatives (e.g., 2-(2-Methoxyphenyl)-2-methylpropanoic acid) exhibit lower acidity due to the electron-donating methoxy group .

Steric and Solubility Considerations :

  • The naphthyl derivative (C₁₄H₁₄O₂) has enhanced hydrophobicity due to its aromatic system, reducing water solubility compared to the oxane-containing target compound .
  • The sulfonyl-oxane analog (C₉H₁₆O₅S) introduces a polar sulfonyl group, likely improving solubility in polar solvents .

Hazard Profiles: The target compound’s multiple hazard classifications contrast with the unclassified 2-(2-Methoxyphenyl)-2-methylpropanoic acid, which lacks acute toxicity data . Nitro-substituted compounds (e.g., 2-methyl-2-(2-nitrophenyl)propanoic acid) may pose additional risks (e.g., mutagenicity) due to the nitro group .

Biological Activity

2-Methyl-2-(oxan-2-yl)propanoic acid, also known by its CAS number 19136-93-7, is a carboxylic acid characterized by a unique structure that includes a methyl group and a tetrahydrofuran ring (oxan). This compound has garnered interest due to its potential biological activities, although specific research data remains limited. This article aims to synthesize available information on the biological activity of this compound, including its physicochemical properties, potential interactions in biological systems, and comparative analysis with structurally similar compounds.

The molecular formula of this compound is C7H12O3C_7H_{12}O_3, with a molecular weight of approximately 144.17 g/mol. Key physicochemical properties include:

  • Density : Approximately 1.0 g/cm³
  • Boiling Point : Approximately 155.2 °C at standard atmospheric pressure

These properties suggest that the compound may exhibit stability under various conditions, which is essential for its potential applications in biological systems.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, the presence of the carboxylic acid functional group suggests potential metabolic roles. Carboxylic acids often act as intermediates in metabolic pathways and can influence enzyme activities. The oxan ring may further enhance interactions with biological targets, potentially affecting pharmacodynamics.

  • Enzyme Interactions : The carboxylic acid group may interact with enzymes, influencing their activity and stability.
  • Metabolic Intermediates : Similar compounds often function as metabolic intermediates, suggesting that this compound could play a role in various biochemical pathways.
  • Receptor Modulation : The unique structure may allow for interactions with specific receptors or transporters in biological systems.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Propanoic AcidC3H6O2C_3H_6O_2Simple structure without oxan ring
2-Hydroxyisobutyric AcidC4H8O3C_4H_8O_3Contains hydroxyl group, influencing solubility
3-Hydroxybutyric AcidC4H8O3C_4H_8O_3Similar backbone but differs in functional groups

The presence of the oxan ring in this compound distinguishes it from these compounds, potentially imparting different physical and chemical properties that could be advantageous for specific applications.

Q & A

Q. What are the recommended synthetic routes and purification strategies for 2-methyl-2-(oxan-2-yl)propanoic acid?

While direct synthesis data for this compound is limited, analogous β-keto ester derivatives (e.g., tert-butyl 2-methyl-2-(4-methylbenzoyl)propanoate) suggest a multi-step approach involving esterification, fluorination, and hydrolysis. For example, trifluoroacetic acid can hydrolyze β-keto esters to acids . Purification via silica gel chromatography (e.g., 0–5% EtOAc in DCM) is effective for intermediates, while crystallization from hexane may yield high-purity products .

Q. How can researchers characterize the molecular structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., CDCl3_3 solvent) to confirm substituent positioning and stereochemistry .
  • IR spectroscopy : Peaks at ~1730 cm1^{-1} (ester C=O) and ~1670 cm1^{-1} (ketone C=O) help identify functional groups .
  • X-ray crystallography : Resolves dihedral angles and hydrogen-bonding networks in solid-state structures .

Advanced Research Questions

Q. What mechanistic insights exist for the decarboxylation of β-keto acid derivatives like this compound?

Studies on similar compounds (e.g., tert-butyl β-keto esters) reveal that decarboxylation proceeds via a six-membered cyclic transition state stabilized by weak C–H⋯O interactions. Computational modeling (DFT) and isotopic labeling can validate reaction pathways .

Q. How does the stability of this compound vary under thermal or photolytic conditions?

Stability data for this compound is unavailable, but related propanoic acids degrade under UV light or elevated temperatures. Accelerated aging studies (e.g., 40–60°C for 4–8 weeks) with HPLC monitoring can assess degradation kinetics. Store samples in amber vials at –20°C to minimize decomposition .

Q. What computational methods are suitable for modeling the conformational flexibility of this compound?

Molecular dynamics (MD) simulations using software like Gaussian or AMBER can predict low-energy conformers. Crystallographic data (e.g., dihedral angles of 75.3° between aromatic and ester planes) provide validation benchmarks .

Methodological and Safety Considerations

Q. What safety protocols should be followed when handling this compound in the lab?

While specific toxicity data is lacking, analogous propanoic acids require:

  • PPE : Gloves, goggles, and lab coats to prevent dermal absorption .
  • Engineering controls : Fume hoods for aerosol suppression and HEPA-filtered vacuums for spill cleanup .
  • Exposure monitoring : Air sampling (OSHA 29 CFR 1910.1020) if handling powdered forms .

Q. How can researchers address discrepancies in reported synthetic yields or impurity profiles?

Impurity analysis (e.g., via HPLC with UV detection) and method optimization (e.g., adjusting reaction stoichiometry or temperature) are critical. For example, impurities in structurally related compounds (e.g., 2-(4-ethylphenyl)propanoic acid) arise from incomplete ester hydrolysis or side reactions, necessitating gradient elution protocols .

Data Gaps and Research Opportunities

  • Ecotoxicology : No data exists on biodegradation or bioaccumulation. Standard OECD 301/310 tests can evaluate environmental persistence .
  • Mutagenicity : Ames tests (OECD 471) and micronucleus assays (OECD 487) are recommended to assess genotoxic risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(oxan-2-yl)propanoic acid
Reactant of Route 2
2-Methyl-2-(oxan-2-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.